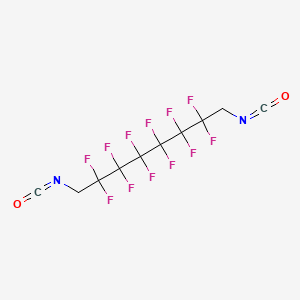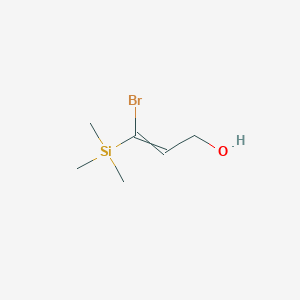
(3R,4R)-4-sulfanylthiolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-sulfanylthiolan-3-ol is an organic compound characterized by the presence of a thiol group (-SH) and a thiolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-sulfanylthiolan-3-ol typically involves the use of starting materials that contain the necessary functional groups. One common method involves the reaction of a thiol with an epoxide under basic conditions to form the thiolane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
(3R,4R)-4-sulfanylthiolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol-containing molecules.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces another group in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonates as substrates, with the thiol group acting as the nucleophile.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Simpler thiol-containing molecules
Substitution: Alkylated thiol derivatives
科学的研究の応用
(3R,4R)-4-sulfanylthiolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in redox biology due to its thiol group.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of (3R,4R)-4-sulfanylthiolan-3-ol is primarily related to its thiol group, which can undergo redox reactions. The thiol group can donate electrons, acting as a reducing agent, or accept electrons, acting as an oxidizing agent. This redox activity is crucial in various biochemical pathways, including those involved in cellular signaling and antioxidant defense.
類似化合物との比較
Similar Compounds
(3R,4R)-4-hydroxythiolan-3-ol: Similar structure but with a hydroxyl group instead of a thiol group.
(3R,4R)-4-methylthiolan-3-ol: Contains a methyl group instead of a thiol group.
Uniqueness
(3R,4R)-4-sulfanylthiolan-3-ol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. The presence of the thiol group allows for redox reactions that are not possible with the hydroxyl or methyl analogs, making it valuable in applications that require redox activity.
特性
CAS番号 |
81197-92-4 |
|---|---|
分子式 |
C4H8OS2 |
分子量 |
136.2 g/mol |
IUPAC名 |
(3R,4R)-4-sulfanylthiolan-3-ol |
InChI |
InChI=1S/C4H8OS2/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+/m1/s1 |
InChIキー |
YFENELULEUHLMY-DMTCNVIQSA-N |
異性体SMILES |
C1[C@H]([C@H](CS1)S)O |
正規SMILES |
C1C(C(CS1)S)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14423929.png)



![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)



![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
